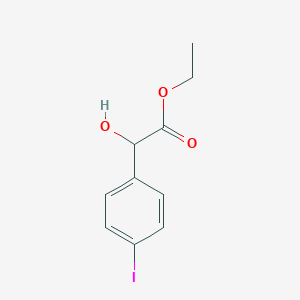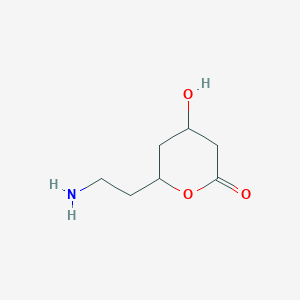
Dimethylsulfide gold chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylsulfide gold chloride, also known as chloro(dimethylsulfide)gold(I), is a coordination complex of gold. It is characterized by its dimethylsulfide ligand coordinated to a gold(I) center with a chloride ligand. This compound is commonly used in organic synthesis as a mild and selective catalyst for various transformations .
Métodos De Preparación
Dimethylsulfide gold chloride can be synthesized through several methods:
Dissolving Gold in Aqua Regia: Gold is dissolved in aqua regia to form chloroauric acid, followed by the addition of dimethylsulfide.
Using Sodium Tetrachloroaurate: Sodium tetrachloroaurate can be used as the source of gold(III), which is then reacted with dimethylsulfide.
Elemental Gold in DMSO/Conc HCl: A simple preparation starts from elemental gold in dimethyl sulfoxide (DMSO) and concentrated hydrochloric acid (HCl) where DMSO acts as an oxidant and the formed dimethylsulfide as a ligand.
Análisis De Reacciones Químicas
Dimethylsulfide gold chloride undergoes several types of reactions:
- The dimethylsulfide ligand is easily displaced by other ligands. For example, when reacted with another ligand (L), the reaction is as follows:
Ligand Substitution: Me2SAuCl+L→LAuCl+Me2S
Since dimethylsulfide is volatile, the new complex LAuCl is often easily purified .Decomposition: When exposed to light, heat, or air, this compound decomposes to elemental gold.
Aplicaciones Científicas De Investigación
Dimethylsulfide gold chloride has a variety of scientific applications:
Catalysis: It is used as a catalyst in the synthesis of organic compounds, such as amino acids, peptides, and polymers.
Electrochemical Devices: It is used in the synthesis of electrochemical sensors and fuel cells.
Organic Synthesis: It is employed in the synthesis of heterocyclic compounds and other organic transformations.
Mecanismo De Acción
Dimethylsulfide gold chloride primarily targets terminal alkynes and substituted alkenes. It acts as a catalyst in the intermolecular [2+2] cycloaddition of terminal alkynes with substituted alkenes. The dimethylsulfide ligand in the compound is easily displaced by other ligands, allowing it to interact with its targets and facilitate the reaction.
Comparación Con Compuestos Similares
Dimethylsulfide gold chloride can be compared with other similar compounds, such as:
Chloro(tetrahydrothiophene)gold(I): Similar to this compound, this compound also has a sulfur-containing ligand coordinated to a gold(I) center with a chloride ligand.
Bromo(dimethylsulfide)gold(I): This compound is synthesized by a similar route and has a bromide ligand instead of a chloride ligand.
This compound is unique due to its mild and selective catalytic properties, making it a valuable compound in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C2H6AuCl3S |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
methylsulfanylmethane;trichlorogold |
InChI |
InChI=1S/C2H6S.Au.3ClH/c1-3-2;;;;/h1-2H3;;3*1H/q;+3;;;/p-3 |
Clave InChI |
ZVYKVZXVRBCBTL-UHFFFAOYSA-K |
SMILES canónico |
CSC.Cl[Au](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14790999.png)
![(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B14791005.png)

![sodium;2-[(8S,10S,14S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B14791011.png)

![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-2-iminopyrimidin-4-one](/img/structure/B14791025.png)

![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)

![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791048.png)


